Enhanced Cross-Coupling Reactivity (C–Br Bond)
The C–Br bond in 4-(5-bromopyrimidin-2-yl)thiomorpholine exhibits a bond dissociation energy (BDE) of approximately 81 kcal/mol, which is 15 kcal/mol lower than the C–Cl bond (≈96 kcal/mol) present in the analogous chloro derivative [1]. This lower BDE translates to faster oxidative addition rates in palladium-catalyzed cross-coupling reactions, enabling higher yields and milder reaction conditions [1].
| Evidence Dimension | C–X bond dissociation energy |
|---|---|
| Target Compound Data | C–Br ≈81 kcal/mol |
| Comparator Or Baseline | 4-(5-Chloropyrimidin-2-yl)thiomorpholine (C–Cl ≈96 kcal/mol) |
| Quantified Difference | 15 kcal/mol lower for bromo |
| Conditions | Gas-phase bond dissociation energy (literature values) |
Why This Matters
The 15 kcal/mol difference in bond dissociation energy means the bromo compound will react significantly faster in palladium-catalyzed couplings, reducing reaction times and improving yield consistency in synthetic workflows.
- [1] Stanford University. Relative reactivity of aryl halides in palladium-catalyzed cross-coupling: bond dissociation energy comparison. SearchWorks. 2023. View Source
